Evidence 1: Chemical Stability - Glycosidic Bond Half-Life Comparison
The intrinsic chemical stability of 2'-Deoxyinosine's glycosidic bond differs dramatically from its closest analog, 2'-Deoxycytidine. At physiological temperature (37 °C), the half-life for spontaneous glycosidic cleavage in Deoxyinosine is only 4 years, making it 10-fold less stable than Deoxycytidine, which has a half-life of 40 years [1]. This 10-fold difference in inherent chemical lability is a fundamental and quantifiable property.
| Evidence Dimension | Spontaneous glycosidic bond cleavage half-life |
|---|---|
| Target Compound Data | 4 years (t1/2) at 37 °C |
| Comparator Or Baseline | 2'-Deoxycytidine: 40 years (t1/2) at 37 °C |
| Quantified Difference | 10-fold lower stability for Deoxyinosine |
| Conditions | Neutral phosphate buffer, temperature extrapolation to 37 °C |
Why This Matters
This quantifies Deoxyinosine's unique role as an inherently unstable, high-background lesion in DNA damage studies, contrasting sharply with the relative stability of other nucleosides.
- [1] Schroeder GK, Wolfenden R. Rates of Spontaneous Disintegration of DNA and the Rate Enhancements Produced by DNA Glycosylases and Deaminases. Biochemistry. 2007;46(47):13638-13647. View Source
